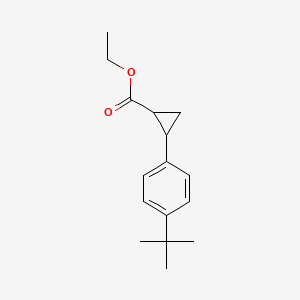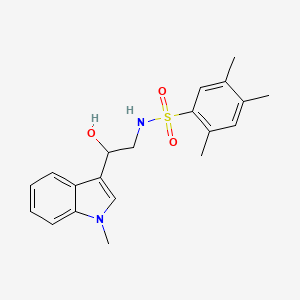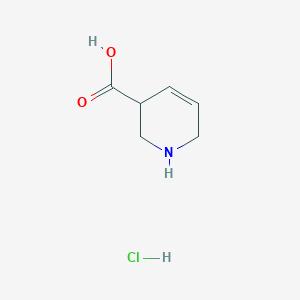![molecular formula C19H18F3N5O B2761828 2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198168-70-4](/img/structure/B2761828.png)
2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrido[3,4-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a trifluoromethyl group. The pyrido[3,4-d]pyrimidin-4-yl group is a heterocyclic compound that is often found in various pharmaceuticals . The piperidin-4-yl group is a type of cyclic amine that is also commonly found in pharmaceuticals . The trifluoromethyl group is a type of alkyl group that is characterized by its three fluorine atoms, which can greatly influence the chemical properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[3,4-d]pyrimidin-4-yl group and the piperidin-4-yl group separately, followed by their coupling. The trifluoromethyl group could be introduced at a later stage through a variety of methods .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrido[3,4-d]pyrimidin-4-yl and piperidin-4-yl groups, as well as the trifluoromethyl group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrido[3,4-d]pyrimidin-4-yl and piperidin-4-yl groups, as well as the trifluoromethyl group. These groups could potentially affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- A study explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, which includes a pyrimidine ring similar to the one in the queried compound. This inhibitor was examined in rats, dogs, and humans, demonstrating its absorption and metabolic pathways, including hydroxylation at the pyrimidine ring and other metabolic processes (Sharma et al., 2012).
Antitumor Activity
- Certain polymethoxylated fused pyridine ring systems, including pyrido[4,3-d]pyrimidines, have been synthesized and evaluated for their in-vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, with specific compounds being more active against certain cancer cell lines (Rostom et al., 2009).
Synthesis of Novel Compounds
- Research has been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain compounds as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticonvulsant Properties
- Crystal structures of anticonvulsant compounds, including those with pyrimidinyl piperidin-4-ol, were studied to understand their structural and electronic properties. These studies help in comprehending how structural variations can influence the pharmacological activity of such compounds (Georges et al., 1989).
Antiviral and Cytotoxic Agents
- Another research focused on synthesizing and evaluating the antiviral and cytotoxic activities of various pyridine derivatives, including pyrido[4,3-d]pyrimidines. These compounds showed activity against viruses like herpes simplex and HIV, and exhibited broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Corrosion Inhibition
- Piperidine derivatives, closely related to the queried compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to predict their efficiency (Kaya et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)16-2-1-3-17(26-16)28-11-13-5-8-27(9-6-13)18-14-4-7-23-10-15(14)24-12-25-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAKDSOTHQENTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=NC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)

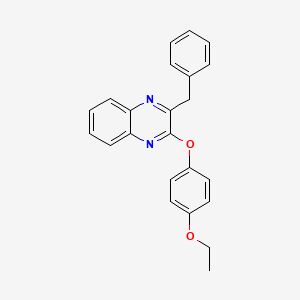

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)
![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)
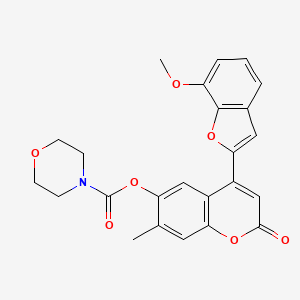

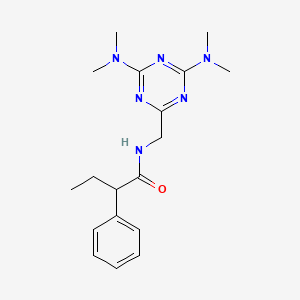
![N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2761761.png)
